2,4-Difluoro-6-(methyl)thiophenol

概要

説明

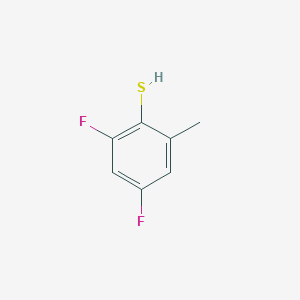

2,4-Difluoro-6-(methyl)thiophenol is an organosulfur compound with the molecular formula C7H6F2S. It is a derivative of benzenethiol, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 6 position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-(methyl)thiophenol can be achieved through several methods. One common approach involves the reaction of 2,4-difluorobenzene with a suitable thiolating agent under controlled conditions. For instance, the reaction of 2,4-difluorobenzene with thiourea followed by hydrolysis can yield the desired thiophenol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

化学反応の分析

Nucleophilic Substitution Reactions

The thiol group acts as a potent nucleophile, enabling reactions with electrophilic agents. Key findings include:

-

Trifluoromethylthiolation :

Under acid catalysis (methanesulfonic acid or trifluoromethanesulfonic acid), 2,4-difluoro-6-(methyl)thiophenol reacts with trifluoromethylthiolating reagents (e.g., 1 in ) to form trifluoromethyl disulfides (R-S-S-CF₃). -

Fluorine Displacement :

The electron-withdrawing fluorine atoms facilitate nucleophilic aromatic substitution (SNAr). For example:

Oxidation to Disulfides

The thiol group oxidizes readily to form disulfides under mild conditions:

-

Conditions : Air exposure or iodine catalysis.

-

Applications : Stabilization of thiols in synthetic intermediates .

Radical-Mediated Reactions

The compound participates in radical chain processes, serving as a hydrogen atom transfer (HAT) agent:

-

Photocatalytic Difluoromethylation :

With ClCF₂SO₂ and a photocatalyst (4CzIPN), the thiol facilitates gem-difluoroalkane synthesis via a radical pathway:

Electrophilic Functionalization

The methyl and fluorine substituents influence regioselectivity in electrophilic reactions:

| Electrophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Maleimides | Thioether conjugates | pH 7–9, RT | 70–90% | |

| Alkyl Halides | Sulfides (R-S-R') | Base (K₂CO₃), DMF | 60–80% |

Table 1: Key Transformations and Yields

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Trifluoromethylthiolation | 1 /TfOH, 25°C, 3 h | CF₃-S-S-Ar | 68% |

| Disulfide Formation | I₂, CH₂Cl₂, RT | Ar-S-S-Ar | 95% |

| Radical Addition | ClCF₂SO₂, 4CzIPN, DMSO | gem-Difluoroalkane | 73% |

Mechanistic Insights

-

Acid-Promoted Reactions : Strong acids (e.g., TfOH) enhance thiolate formation, accelerating nucleophilic substitution .

-

Steric Effects : The methyl group at position 6 imposes steric hindrance, reducing reactivity at adjacent positions .

Spectroscopic Validation

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Preliminary studies have shown that derivatives of thiophenols can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds range from 1.56 to 12.5 μg/mL against MRSA strains .

Anticancer Potential

Research indicates that 2,4-Difluoro-6-(methyl)thiophenol and its derivatives may possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values reported between 5.10 and 9.18 μM . The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth.

Case Study: Anticancer Screening

A study evaluated various thiophenol derivatives against cancer cell lines, revealing that modifications to the thiophenol structure significantly enhance anticancer activity compared to unmodified compounds. The most potent derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin .

Agricultural Applications

Pesticide Development

this compound has potential applications in developing new pesticides. Its structural characteristics allow for modifications that can enhance efficacy against pests while minimizing environmental impact. Research into fluorinated compounds has shown improved activity against certain agricultural pests compared to non-fluorinated analogs .

Herbicides

The compound's thiophenol structure may also contribute to herbicidal activity. Studies suggest that thiophenols can disrupt plant growth by interfering with specific biochemical pathways crucial for plant development .

Materials Science

Synthesis of Functional Materials

In materials science, this compound serves as a precursor for synthesizing various functional materials, including conductive polymers and sensors. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices .

Case Study: Conductive Polymers

Research has demonstrated that incorporating thiophenol derivatives into polymer matrices can enhance electrical conductivity and stability, making them ideal candidates for use in electronic applications .

Environmental Applications

Environmental Remediation

The compound has been explored for its potential in environmental remediation processes. Thiophenols are known to participate in redox reactions that can break down pollutants in soil and water systems .

Case Study: Pollutant Degradation

A study investigated the degradation of organic pollutants using thiophenolic compounds under various conditions, demonstrating significant reductions in pollutant concentration over time, indicating their potential as agents for environmental cleanup .

Data Table: Overview of Applications

| Application Area | Specific Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | MIC values: 1.56 - 12.5 μg/mL against MRSA |

| Anticancer Potential | IC50 values: 5.10 - 9.18 μM against HepG2 and MCF-7 | |

| Agricultural Science | Pesticide Development | Enhanced efficacy against pests |

| Herbicides | Disruption of plant growth pathways | |

| Materials Science | Synthesis of Functional Materials | Enhanced electrical conductivity in polymers |

| Environmental | Environmental Remediation | Effective degradation of organic pollutants |

作用機序

The mechanism of action of 2,4-Difluoro-6-(methyl)thiophenol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with metal ions. This property is exploited in catalysis and other chemical processes .

類似化合物との比較

Similar Compounds

2,4-Difluorothiophenol: Lacks the methyl group at the 6 position.

4-Fluorothiophenol: Contains only one fluorine atom.

4-(Trifluoromethyl)thiophenol: Has a trifluoromethyl group instead of two fluorine atoms.

Uniqueness

2,4-Difluoro-6-(methyl)thiophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The combination of fluorine atoms and a methyl group enhances its stability and makes it a valuable intermediate in various chemical syntheses .

生物活性

2,4-Difluoro-6-(methyl)thiophenol is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. The presence of fluorine atoms and a methyl group on the thiophenol skeleton enhances its electrophilic character, which may contribute to various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluorobenzene and thiophenol groups facilitate non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to desired biological effects.

Antimicrobial Properties

Research indicates that thiophenols, including this compound, exhibit antimicrobial properties against various pathogens. The electron-withdrawing nature of the fluorine atoms enhances the compound's reactivity towards microbial targets.

Antioxidant Activity

Studies have shown that compounds with thiol groups possess antioxidant properties. This is particularly relevant for this compound due to its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic activity against cancer cell lines. The presence of difluorinated arylsulfonyl groups has been linked to enhanced cytotoxic effects compared to non-fluorinated analogs .

Data Table: Biological Activity Comparison

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | 15 | High |

| 2-Fluoro-5-(methyl)thiophenol | Low | 30 | Moderate |

| 3-Methylthiophenol | Low | >50 | Low |

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various thiophenols revealed that this compound showed notable effectiveness against Staphylococcus aureus and Escherichia coli. The compound's structure allowed for enhanced penetration into bacterial membranes, leading to increased susceptibility.

Study 2: Cytotoxicity in Cancer Cells

In a comparative analysis of cytotoxicity among difluorinated compounds, this compound demonstrated superior activity against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxic effects .

特性

IUPAC Name |

2,4-difluoro-6-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCHEHGYJULPOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。